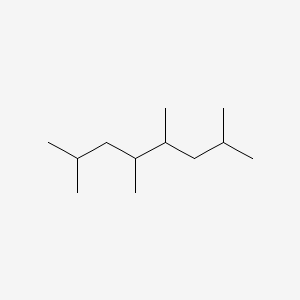

2,4,5,7-Tetramethyloctane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

2217-17-6 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

2,4,5,7-tetramethyloctane |

InChI |

InChI=1S/C12H26/c1-9(2)7-11(5)12(6)8-10(3)4/h9-12H,7-8H2,1-6H3 |

InChI Key |

PWYLDJLMYGOPSR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)C(C)CC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,4,5,7-Tetramethyloctane

This technical guide provides a comprehensive overview of the known physical properties of the branched alkane 2,4,5,7-tetramethyloctane. The information is intended for researchers, scientists, and professionals in drug development who may use this compound in various applications, including as a solvent or as a reference compound in analytical studies. This document summarizes key quantitative data, outlines general experimental protocols for the determination of these properties, and provides a visual representation of the characterization workflow.

Core Physical Properties

This compound is a saturated hydrocarbon with the chemical formula C12H26. As a branched alkane, its physical properties are influenced by its molecular structure, which affects the strength of intermolecular van der Waals forces.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. For context, the properties of some of its isomers are also included to illustrate the effect of molecular branching on physical characteristics.

| Property | This compound | 2,2,7,7-Tetramethyloctane | 2,2,4,4-Tetramethyloctane | 2,4,4,7-Tetramethyloctane |

| Molecular Formula | C12H26[1] | C12H26[2] | C12H26[3] | C12H26[4] |

| Molecular Weight | 170.33 g/mol [1] | 170.34 g/mol [2] | 170.33 g/mol [3] | 170.34 g/mol [4] |

| Boiling Point | 209 °C[5] | 184.7 °C at 760 mmHg[2] | 191.8 ± 7.0 °C at 760 mmHg[3] | 180 °C[4] |

| Density | Data not available | 0.751 g/cm³[2] | 0.8 ± 0.1 g/cm³[3] | 0.751 g/mL[4] |

| Refractive Index | 1.423[5] | 1.421[2] | Data not available | 1.422[4] |

| Melting Point | Data not available | -50.8 °C (estimate)[2] | Data not available | Data not available |

| Flash Point | Data not available | 62.3 °C[2] | 65.9 ± 11.7 °C[3] | Data not available |

| Vapor Pressure | Data not available | 0.989 mmHg at 25°C[2] | 0.7 ± 0.2 mmHg at 25°C[3] | Data not available |

Experimental Protocols

The determination of the physical properties of alkanes such as this compound follows well-established experimental procedures. While specific laboratory conditions may vary, the general methodologies are outlined below.

1. Boiling Point Determination: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, the boiling point is typically determined by distillation.

-

Apparatus: A standard distillation apparatus is used, consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure:

-

The sample is placed in the round-bottom flask with a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled, and cooling water is circulated through the condenser.

-

The sample is heated gently.

-

The temperature is recorded when the liquid is boiling, and a stable temperature is observed on the thermometer as the vapor condenses and is collected in the receiving flask. This stable temperature is the boiling point.

-

The atmospheric pressure is also recorded, as boiling point is pressure-dependent.

-

2. Density Measurement: Density, the mass per unit volume, is a fundamental physical property. For liquids, it is often measured using a pycnometer or a digital density meter.

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) and an analytical balance.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the sample liquid, ensuring no air bubbles are present, and the stopper is inserted. The excess liquid that escapes through the capillary is wiped off.

-

The filled pycnometer is weighed.

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at the same temperature, and weighed again.

-

The density of the sample is calculated using the weights obtained and the known density of the reference liquid.

-

3. Refractive Index Measurement: The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and is temperature-dependent.

-

Apparatus: An Abbe refractometer is commonly used.

-

Procedure:

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is switched on.

-

The user looks through the eyepiece and adjusts the controls until the field of view is divided into a light and a dark section, and the dividing line is sharp and at the crosshairs.

-

The refractive index is read from the scale.

-

The temperature at which the measurement is taken is also recorded.

-

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the key physical properties of a liquid alkane like this compound.

Caption: Workflow for physical property characterization.

References

Technical Guide: Physicochemical Properties of 2,4,5,7-Tetramethyloctane

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise overview of the core physicochemical properties of 2,4,5,7-tetramethyloctane, with a primary focus on its molecular weight. The information is presented to be readily accessible and useful for professionals in research and development.

Molecular Identity and Structure

This compound is a branched-chain alkane. The parent chain is an octane molecule, which is substituted with four methyl groups at the 2, 4, 5, and 7 positions. Its chemical structure dictates its physical properties and potential applications.

Molecular Formula: C₁₂H₂₆

The molecular formula is determined by the eight-carbon octane backbone and the four additional carbons from the methyl groups, resulting in a total of 12 carbon atoms. As a saturated hydrocarbon, the number of hydrogen atoms is calculated by the formula 2n+2, where n is the number of carbon atoms.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 170.34 g/mol | [1] |

| Molecular Formula | C₁₂H₂₆ | [1][2][3][4][5] |

| Refractive Index | 1.423 | [1] |

| InChIKey | PWYLDJLMYGOPSR-UHFFFAOYSA-N | [1] |

Determination of Molecular Weight

The molecular weight of a compound is a fundamental physical property, essential for stoichiometric calculations in chemical reactions, preparation of solutions, and pharmacokinetic modeling in drug development.

3.1 Experimental Protocol: Mass Spectrometry

Mass spectrometry is a primary analytical technique used to determine the molecular weight of a compound. A detailed, generalized protocol for this determination is provided below.

Objective: To determine the accurate molecular mass of this compound.

Materials:

-

This compound sample

-

High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

-

Volatile organic solvent (e.g., methanol, hexane)

-

Syringe and filter

Methodology:

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable volatile solvent.

-

Ionization: The sample is introduced into the mass spectrometer, where it is ionized. For a nonpolar compound like a branched alkane, techniques such as electron ionization (EI) or chemical ionization (CI) are typically employed.

-

Mass Analysis: The resulting ions are accelerated into a magnetic or electric field, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Analysis: The molecular ion peak (M⁺) in the resulting mass spectrum corresponds to the molecular weight of the compound. For this compound, this peak would be observed at approximately m/z 170.34.

3.2 Logical Workflow for Molecular Weight Calculation

The molecular weight can also be calculated theoretically from the molecular formula, which is derived from the compound's structure. The following diagram illustrates this logical workflow.

Caption: Logical workflow for calculating molecular weight.

Signaling Pathways and Other Biological Interactions

As a simple, non-polar hydrocarbon, this compound is not known to be involved in specific biological signaling pathways. Its primary role in a biological context would likely be as a lipophilic solvent or a component of a complex hydrocarbon mixture. Therefore, diagrams of signaling pathways are not applicable to this compound.

References

- 1. This compound [stenutz.eu]

- 2. 2,3,4,7-Tetramethyloctane | C12H26 | CID 53428860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2,5,7-tetramethyloctane [webbook.nist.gov]

- 4. Buy 2,2,4,4-Tetramethyloctane (EVT-370058) | 62183-79-3 [evitachem.com]

- 5. 2,2,4,7-Tetramethyloctane | C12H26 | CID 21693069 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 2,4,5,7-Tetramethyloctane: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for 2,4,5,7-tetramethyloctane, a branched aliphatic hydrocarbon. The synthesis commences with the readily available starting material, 4-methyl-2-pentanone, also known as methyl isobutyl ketone (MIBK). The core of this pathway involves a two-step sequence: a pinacol coupling reaction to form a vicinal diol, followed by a dehydroxylation step to yield the target alkane. This guide provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and relevant data.

Synthesis Pathway Overview

The synthesis of this compound can be achieved through the reductive coupling of 4-methyl-2-pentanone to form this compound-4,5-diol, which is subsequently dehydroxylated.

Step 1: Pinacol Coupling of 4-Methyl-2-pentanone

The first step involves the reductive dimerization of 4-methyl-2-pentanone in the presence of a reducing agent, typically an active metal like magnesium, to form the vicinal diol, this compound-4,5-diol. This reaction, known as a pinacol coupling, proceeds via a radical mechanism where two ketyl radicals couple to form a carbon-carbon bond.

Step 2: Dehydroxylation of this compound-4,5-diol

The second step is the removal of the two hydroxyl groups from the diol intermediate to afford the final product, this compound. Various dehydroxylation methods can be employed, including catalytic deoxydehydration or the Barton-McCombie deoxygenation. Catalytic deoxydehydration often utilizes a metal catalyst and a reducing agent to convert the vicinal diol to an alkene, which is then hydrogenated in situ to the corresponding alkane.

Experimental Protocols

Step 1: Pinacol Coupling of 4-Methyl-2-pentanone

This protocol is based on general procedures for pinacol coupling reactions of ketones.

Materials:

-

4-Methyl-2-pentanone (MIBK)

-

Magnesium turnings

-

Mercuric chloride (catalyst)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or benzene)

-

Dilute sulfuric acid or hydrochloric acid for workup

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.

-

Under a nitrogen atmosphere, add a solution of mercuric chloride in the anhydrous solvent to the magnesium turnings and stir for a short period to form a magnesium amalgam.

-

Add a solution of 4-methyl-2-pentanone in the anhydrous solvent dropwise to the stirred suspension of the magnesium amalgam at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature and hydrolyze by the slow addition of dilute sulfuric acid or hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound-4,5-diol by recrystallization or column chromatography.

Step 2: Catalytic Deoxydehydration of this compound-4,5-diol

This protocol is based on general methods for the deoxydehydration of vicinal diols.[1][2]

Materials:

-

This compound-4,5-diol

-

Homogeneous catalyst (e.g., a rhenium or molybdenum complex)[1][2]

-

Reducing agent (e.g., triphenylphosphine or a silane)

-

High-boiling point solvent (e.g., toluene or xylene)

Procedure:

-

In a reaction vessel, dissolve this compound-4,5-diol and the reducing agent in the solvent.

-

Add the catalyst to the solution.

-

Heat the reaction mixture to the required temperature (typically >100 °C) and stir for the specified reaction time.

-

Monitor the progress of the reaction by TLC or GC until the starting diol is consumed.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting this compound by column chromatography or distillation.

Data Presentation

Quantitative data for the synthesis of this compound is not explicitly available in the searched literature. The following table is a template for recording experimental data.

| Step | Starting Material | Product | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Analytical Data (NMR, MS, IR) |

| 1. Pinacol Coupling | 4-Methyl-2-pentanone | This compound-4,5-diol | Mg/HgCl₂ | THF | Reflux | 4-8 | - | - | - |

| 2. Catalytic Deoxydehydration | This compound-4,5-diol | This compound | Rhenium catalyst | Toluene | 110-150 | 12-24 | - | - | - |

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis pathway for this compound.

References

The Theoretical Fragmentation Pattern of 2,4,5,7-Tetramethyloctane in Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mass spectrometry is an indispensable analytical technique in chemical and pharmaceutical sciences, providing critical information about the molecular weight and structure of compounds. For alkanes, particularly branched isomers, the fragmentation patterns observed upon electron ionization (EI) are highly informative. In highly branched alkanes, such as 2,4,5,7-tetramethyloctane, the molecular ion peak is often of low abundance or entirely absent.[1][2] Fragmentation preferentially occurs at the branching points due to the increased stability of the resulting secondary and tertiary carbocations.[1][2] Generally, the cleavage favors the loss of the largest substituent at a branch as a radical, leading to the formation of the most stable carbocation.[1] This guide presents a theoretical examination of the mass spectrometry fragmentation pattern of this compound, based on these established principles.

Predicted Fragmentation Pathways of this compound

The structure of this compound features multiple branching points, which will dictate its fragmentation under electron ionization. The molecular weight of this compound (C₁₂H₂₆) is 170.34 g/mol . The initial ionization event will form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 170. This molecular ion is expected to be unstable and readily undergo fragmentation.

The primary fragmentation will involve cleavage of the C-C bonds at the branched carbons (C4 and C5). The stability of the resulting carbocation is the primary driving force for the fragmentation pathway. Tertiary carbocations are more stable than secondary, which are more stable than primary carbocations.

Key Predicted Fragmentation Reactions:

-

Cleavage at C4-C5 bond: This is a major fragmentation pathway.

-

Loss of a C₇H₁₅˙ radical (from the C5-C8 end with the C7 methyl group) would form a tertiary carbocation at C4 with m/z 71.

-

Loss of a C₇H₁₅˙ radical (from the C1-C4 end with the C2 and C4 methyl groups) would form a secondary carbocation at C5 with m/z 99.

-

-

Cleavage at C3-C4 bond:

-

Loss of a C₉H₁₉˙ radical would lead to a secondary carbocation at C3 with m/z 43.

-

-

Cleavage at C5-C6 bond:

-

Loss of a C₆H₁₃˙ radical would result in a secondary carbocation at C5 with m/z 85.

-

-

Loss of smaller alkyl groups: Cleavage at other points can lead to the formation of smaller, common alkane fragments.

Predicted Mass Spectrum Data

The following table summarizes the predicted major fragment ions for this compound, their corresponding neutral losses, and their predicted relative abundance based on carbocation stability.

| m/z | Ion Formula | Proposed Fragment Structure | Neutral Loss | Predicted Relative Abundance |

| 170 | [C₁₂H₂₆]⁺˙ | Molecular Ion | - | Very Low to Absent |

| 155 | [C₁₁H₂₃]⁺ | [M-CH₃]⁺ | CH₃˙ | Low |

| 127 | [C₉H₁₉]⁺ | [M-C₃H₇]⁺ | C₃H₇˙ | Medium |

| 99 | [C₇H₁₅]⁺ | [M-C₅H₁₁]⁺ | C₅H₁₁˙ | High |

| 85 | [C₆H₁₃]⁺ | [M-C₆H₁₃]⁺ | C₆H₁₃˙ | High |

| 71 | [C₅H₁₁]⁺ | [M-C₇H₁₅]⁺ | C₇H₁₅˙ | High |

| 57 | [C₄H₉]⁺ | [M-C₈H₁₇]⁺ | C₈H₁₇˙ | Medium |

| 43 | [C₃H₇]⁺ | [M-C₉H₁₉]⁺ | C₉H₁₉˙ | Medium |

Visualization of the Predicted Fragmentation Pathway

The following diagram illustrates the primary predicted fragmentation pathways for this compound.

References

The Dawn of Molecular Architecture: A Technical Guide to the Discovery and Isolation of Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide navigates the historical landscape and technical methodologies surrounding the discovery and isolation of branched alkanes. From the nascent concepts of isomerism to the sophisticated analytical techniques of the modern era, this document provides a comprehensive overview for professionals in the chemical and pharmaceutical sciences.

A Historical Perspective: From Isomerism to a Branching World

The journey to understanding branched alkanes began not with their direct discovery, but with the revolutionary concept of isomerism. In the 1820s, Friedrich Wöhler and Justus von Liebig's work on cyanic and fulminic acids led to the first confirmed discovery of isomers—compounds with the same molecular formula but different atomic arrangements. The term "isomerism" was later coined by Jöns Jacob Berzelius in the early 1830s.

While the theoretical groundwork was laid, it was not until the 1860s that a branched alkane was definitively isolated and identified. Working with light fractions of petroleum, the German chemist Carl Schorlemmer successfully isolated "diisopropyl," now known as 2,3-dimethylbutane .[1] This marked a pivotal moment, confirming that the carbon skeletons of alkanes were not exclusively linear. Schorlemmer's work, which involved meticulous fractional distillation of coal and petroleum samples, established him as a founder of petrochemistry.[1]

Parallel to these developments, the work of chemists like Edward Frankland in the 1840s and 1850s on organometallic compounds and the theory of valence was crucial.[2][3] His research into the reactions of alkyl halides with metals, though aimed at isolating "free radicals," inadvertently led to the synthesis of new hydrocarbons and a deeper understanding of how carbon atoms could bond, paving the way for the deliberate synthesis of branched structures.[4][5][6]

The advent of the 20th century and the burgeoning automobile industry spurred the development of industrial processes to produce branched alkanes, which were found to have superior combustion properties. Key milestones include:

-

1913: The first thermal cracking process, developed by William Merriam Burton, which broke down large hydrocarbons into smaller, more valuable ones, including branched isomers.

-

1930s: Eugène Houdry's pioneering work on catalytic cracking, which used catalysts to produce higher-octane gasoline rich in branched alkanes.

-

1940s: Vladimir Haensel's development of catalytic reforming, a process that specifically converts linear hydrocarbons into branched and cyclic ones.

Quantitative Data on Branched Alkanes

The structural differences between linear and branched alkanes give rise to distinct physical properties. Generally, branching lowers the boiling point due to a decrease in the surface area available for intermolecular van der Waals forces.[7][8] However, branching significantly increases the octane rating of a fuel, making these isomers highly desirable for gasoline.[9][10]

Table 1: Physical Properties of C4-C6 Alkane Isomers

| Compound Name | Molecular Formula | Structure | Boiling Point (°C) | Density (g/mL at 20°C) |

| n-Butane | C4H10 | Straight-chain | -0.5 | 0.579 (liquid) |

| Isobutane (2-Methylpropane) | C4H10 | Branched | -11.7 | 0.557 (liquid) |

| n-Pentane | C5H12 | Straight-chain | 36.1 | 0.626 |

| Isopentane (2-Methylbutane) | C5H12 | Branched | 27.7 | 0.620 |

| Neopentane (2,2-Dimethylpropane) | C5H12 | Branched | 9.5 | 0.613 |

| n-Hexane | C6H14 | Straight-chain | 68.7 | 0.659 |

| 2-Methylpentane | C6H14 | Branched | 60.3 | 0.653 |

| 3-Methylpentane | C6H14 | Branched | 63.3 | 0.664 |

| 2,2-Dimethylbutane | C6H14 | Branched | 49.7 | 0.649 |

| 2,3-Dimethylbutane | C6H14 | Branched | 58.0 | 0.661 |

Table 2: Octane Ratings of Selected C5-C8 Alkane Isomers

| Compound Name | Research Octane Number (RON) |

| n-Pentane | 61.7 |

| 2-Methylbutane | 92.3 |

| n-Heptane | 0 |

| 2-Methylhexane | 42.4 |

| 3-Methylhexane | 52.0 |

| 2,2-Dimethylpentane | 92.8 |

| 2,4-Dimethylpentane | 83.1 |

| 2,2,4-Trimethylpentane (Isooctane) | 100 |

| n-Octane | -20 |

Experimental Protocols

Historical Method: Synthesis of a Branched Alkane via Wurtz Reaction

The Wurtz reaction, developed in the mid-19th century, provides a method for coupling alkyl halides to form a new carbon-carbon bond. This can be used to synthesize symmetrical branched alkanes. The following protocol outlines the synthesis of 2,3-dimethylbutane, the branched alkane first isolated by Schorlemmer.

Objective: To synthesize 2,3-dimethylbutane from 2-bromopropane.

Materials:

-

2-bromopropane (isopropyl bromide)

-

Sodium metal

-

Anhydrous diethyl ether

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Inert gas supply (Nitrogen or Argon)

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Assemble a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and an inlet for inert gas.

-

Purge the entire apparatus with dry nitrogen or argon gas.

-

Place small, clean pieces of sodium metal (2 molar equivalents) into the flask containing anhydrous diethyl ether.

-

Add 2-bromopropane (2 molar equivalents) to the dropping funnel.

-

Slowly add the 2-bromopropane to the stirred suspension of sodium in ether. The reaction is exothermic and should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue to stir and reflux the mixture for an additional hour to ensure the reaction goes to completion.

-

After cooling, carefully quench any unreacted sodium metal by the slow addition of ethanol.

-

Filter the reaction mixture to remove the sodium bromide salt.

-

Isolate the 2,3-dimethylbutane from the ether solvent by fractional distillation.[1][5][11]

Industrial Method: Laboratory-Scale Catalytic Cracking

Catalytic cracking is a cornerstone of modern petroleum refining, producing high-octane gasoline components. This protocol provides a laboratory-scale demonstration of the process.

Objective: To crack a long-chain alkane (liquid paraffin) into smaller, more volatile hydrocarbons, including branched alkanes and alkenes.

Materials:

-

Liquid paraffin (a mixture of long-chain alkanes)

-

Mineral wool

-

Hard glass boiling tube

-

Delivery tube

-

Gas collection apparatus (e.g., gas jars, trough of water)

-

Bunsen burner

-

Test tubes for product analysis

-

Bromine water

Procedure:

-

Place a small amount of mineral wool at the bottom of the hard glass boiling tube and saturate it with liquid paraffin.

-

Position the catalyst (e.g., pumice stone) further up the boiling tube.

-

Clamp the boiling tube horizontally.

-

Set up the delivery tube to collect any gaseous products over water.

-

Strongly heat the catalyst with the Bunsen burner until it is hot.

-

Gently heat the mineral wool with the liquid paraffin to vaporize it. The vapor will pass over the hot catalyst.

-

Collect the gaseous products in gas jars over water.

-

Observe for any liquid condensate in the collection apparatus.

-

Test the collected gas for the presence of alkenes by shaking it with bromine water; a color change from brown-orange to colorless indicates the presence of C=C double bonds.[3][4]

Modern Isolation Technique: Gas Chromatography

Gas chromatography (GC) is a powerful analytical technique for separating and identifying volatile compounds, making it ideal for the analysis of alkane isomers.

Objective: To separate and identify branched alkanes in a mixture.

Instrumentation and Materials:

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Capillary column (e.g., Carbowax-20M or a non-polar phase like DB-1)

-

Carrier gas (Helium or Hydrogen)

-

Syringe for sample injection

-

Alkane standards (for retention time comparison)

-

Sample containing a mixture of alkane isomers

Procedure:

-

Instrument Setup:

-

Install the appropriate capillary column in the GC oven.

-

Set the oven temperature program. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min).

-

Set the injector and detector temperatures to be higher than the final oven temperature (e.g., 280°C and 300°C, respectively).

-

Set the carrier gas flow rate.

-

-

Sample Preparation:

-

If the sample is a liquid, it can often be injected directly. If it is part of a more complex matrix, a solvent extraction may be necessary.

-

-

Injection and Analysis:

-

Draw a small volume of the sample (typically 1 µL) into a microsyringe.

-

Inject the sample into the GC's injection port.

-

Start the data acquisition.

-

-

Data Interpretation:

-

The components of the mixture will separate based on their boiling points and interactions with the stationary phase of the column. Generally, for a given carbon number, branched alkanes will have shorter retention times than their straight-chain counterparts.

-

Identify the peaks in the resulting chromatogram by comparing their retention times to those of known alkane standards run under the same conditions.

-

The area under each peak is proportional to the concentration of that component in the mixture.

-

Visualizing the Workflow

The discovery and characterization of branched alkanes, whether from a natural source or a synthetic reaction, follows a logical progression. The following diagram illustrates this general workflow.

The following diagram illustrates the historical progression of key discoveries and technologies related to branched alkanes.

References

- 1. Propose a synthesis of 2,3-dimethylbutane from 2-bromopropane (only sourc.. [askfilo.com]

- 2. studymind.co.uk [studymind.co.uk]

- 3. chemguide.uk [chemguide.uk]

- 4. google.com [google.com]

- 5. Page loading... [guidechem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. petroleum fractional distillation steps and importance 2024 [epicorp.com.eg]

- 9. The fractional distillation of crude oil | Class experiment | RSC Education [edu.rsc.org]

- 10. byjus.com [byjus.com]

- 11. quora.com [quora.com]

Early Investigations into the Synthesis and Properties of Tetramethyloctanes: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational studies surrounding the characterization of tetramethyloctanes, a class of highly branched alkanes. The early exploration of these molecules, primarily in the first half of the 20th century, laid crucial groundwork for understanding the behavior of complex hydrocarbons. This document provides a detailed overview of the synthetic methodologies and physicochemical properties reported in these pioneering works, presenting the information in a format amenable to modern scientific inquiry.

Synthesis of Tetramethyloctanes: The Grignard Approach

Early efforts to synthesize highly branched alkanes like tetramethyloctanes heavily relied on the Grignard reaction. This powerful carbon-carbon bond-forming reaction was instrumental in constructing the sterically hindered carbon skeletons of these molecules. The general strategy involved the reaction of a suitable Grignard reagent with a ketone, followed by dehydration of the resulting tertiary alcohol and subsequent hydrogenation of the alkene intermediate.

General Experimental Protocol for the Synthesis of a Tetramethyloctane (Illustrative)

The following protocol is a generalized representation of the methods that would have been employed in the early 20th century for the synthesis of a tetramethyloctane isomer, based on the known applications of the Grignard reaction.

Step 1: Formation of the Grignard Reagent

-

Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. All glassware must be rigorously dried to exclude moisture.

-

Procedure: Magnesium turnings are placed in the flask under a dry nitrogen or ether atmosphere. A solution of an appropriate alkyl halide (e.g., tert-butyl chloride) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is typically initiated with a small crystal of iodine if necessary. The mixture is then refluxed until the magnesium is consumed.

Step 2: Reaction with a Ketone

-

Procedure: A solution of a suitable ketone (e.g., methyl tert-butyl ketone) in anhydrous diethyl ether is added dropwise to the cooled Grignard reagent with continuous stirring. The reaction mixture is then typically refluxed for several hours to ensure complete reaction.

Step 3: Hydrolysis

-

Procedure: The reaction mixture is cooled in an ice bath and then slowly quenched by the addition of a saturated aqueous solution of ammonium chloride or dilute acid to hydrolyze the magnesium alkoxide complex and dissolve the magnesium salts.

Step 4: Isolation and Purification of the Tertiary Alcohol

-

Procedure: The ether layer is separated, and the aqueous layer is extracted with additional diethyl ether. The combined ether extracts are washed with water, a dilute solution of sodium bicarbonate, and finally with brine. The solution is then dried over an anhydrous drying agent such as anhydrous sodium sulfate. The diethyl ether is removed by distillation. The resulting crude tertiary alcohol is then purified by fractional distillation under reduced pressure.

Step 5: Dehydration of the Tertiary Alcohol

-

Procedure: The purified tertiary alcohol is heated with a dehydrating agent, such as anhydrous oxalic acid, iodine, or a strong mineral acid like sulfuric acid, to induce elimination of water and form the corresponding alkene. The alkene is then collected by distillation.

Step 6: Hydrogenation of the Alkene

-

Procedure: The purified alkene is dissolved in a suitable solvent (e.g., ethanol or acetic acid) and subjected to catalytic hydrogenation. A platinum or palladium catalyst, often supported on carbon (e.g., PtO₂ or Pd/C), is typically used. The reaction is carried out in a high-pressure apparatus (a "bomb") under a hydrogen atmosphere until the theoretical amount of hydrogen is absorbed.

Step 7: Final Purification

-

Procedure: The catalyst is removed by filtration, and the solvent is removed by distillation. The resulting tetramethyloctane is then carefully purified by fractional distillation to obtain a sample of high purity.

Experimental Workflow for Tetramethyloctane Synthesis

Chemical reactivity of highly branched alkanes

An In-depth Technical Guide to the Chemical Reactivity of Highly Branched Alkanes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alkanes, saturated hydrocarbons with the general formula CnH2n+2, are famously unreactive, earning them the historical name "paraffins" from the Latin parum affinis, meaning "lacking affinity".[1][2] They consist solely of strong, nonpolar C-H and C-C single bonds, making them resistant to attack by most common reagents like strong acids, bases, or oxidizing agents under ambient conditions.[2] However, the introduction of branching into the carbon skeleton creates significant changes in molecular structure and stability, leading to unique patterns of chemical reactivity.

Highly branched alkanes are characterized by the presence of tertiary (a carbon atom bonded to three other carbons) and quaternary (a carbon bonded to four other carbons) centers. While they are generally more thermodynamically stable than their linear isomers, they exhibit enhanced reactivity at specific sites under conditions that favor the formation of radical or carbocation intermediates.[1][3][4][5][6] Understanding this reactivity is crucial in fields ranging from petroleum chemistry, where cracking processes are used to produce valuable smaller hydrocarbons, to medicinal chemistry, where the strategic placement of branched alkyl groups can influence a drug's metabolic stability and binding affinity.

This guide provides a detailed exploration of the factors governing the reactivity of highly branched alkanes, the key reactions they undergo, and the experimental methodologies used to study these transformations.

Core Principles Governing Reactivity

The chemical behavior of highly branched alkanes is primarily dictated by a balance between thermodynamic stability, the stability of reactive intermediates, and steric effects.

Thermodynamic Stability

Branched alkanes are thermodynamically more stable than their straight-chain isomers.[1][3][4] For example, the highly branched 2,2,3,3-tetramethylbutane is approximately 1.9 kcal/mol more stable than its linear isomer, n-octane.[1] This increased stability is reflected in their lower heats of combustion compared to linear alkanes with the same number of carbon atoms.[1][6] This phenomenon, known as the "alkane branching effect," is attributed to a combination of factors including electron correlation effects and electrostatic interactions.[3][4]

Stability of Reactive Intermediates

The most significant factor influencing the reactivity of branched alkanes is the enhanced stability of intermediates formed at branched carbon centers. Reactions involving alkanes often proceed via high-energy intermediates such as free radicals or carbocations.

-

Free Radicals: The stability of alkyl radicals follows the order: tertiary (3°) > secondary (2°) > primary (1°) > methyl. This is due to hyperconjugation, where the electrons in adjacent C-H or C-C σ-bonds can partially overlap with the half-filled p-orbital of the radical center, delocalizing the unpaired electron and stabilizing the species.

-

Carbocations: Similarly, carbocation stability follows the order: 3° > 2° > 1° > methyl.[7][8] This stability is also explained by hyperconjugation, where electron density from adjacent σ-bonds is donated into the empty p-orbital of the positively charged carbon.[7][8]

This stability hierarchy means that reactions proceeding through these intermediates will preferentially occur at the most substituted carbon atom available. The energy required to form these intermediates is quantified by the Bond Dissociation Energy (BDE), which is lowest for the C-H bond at a tertiary carbon.[9]

Steric Hindrance

Steric hindrance refers to the spatial interactions that arise when bulky groups impede the approach of a reactant to a reaction site.[10][11] In highly branched alkanes, quaternary carbons and their surrounding bonds are sterically shielded, which can slow down or prevent reactions that require a nucleophile or reactant to access that center.[11][12] However, for reactions like free radical halogenation where a small radical atom is the abstracting species, steric hindrance is less of a factor than the inherent stability of the radical being formed.

Quantitative Data on Reactivity Factors

The following tables summarize key quantitative data that underpin the reactivity patterns of branched alkanes.

Table 1: Carbon-Hydrogen Bond Dissociation Energies (BDEs)

| Bond Type | Example Molecule | Bond Dissociation Energy (kcal/mol) |

| Primary (1°) | CH₃CH₂-H | ~98 |

| Secondary (2°) | (CH₃)₂CH-H | ~95 |

| Tertiary (3°) | (CH₃)₃C-H | ~93 |

Data sourced from multiple organic chemistry resources.[9] The lower BDE for a tertiary C-H bond indicates that it requires less energy to break homolytically, making it the most likely site for hydrogen abstraction in free-radical reactions.[9]

Table 2: Heats of Combustion for C8H18 Isomers

| Alkane Isomer | Structure | Heat of Combustion (kJ/mol) | Relative Stability |

| n-Octane | Straight-chain | -5470 | Least Stable |

| 2,5-Dimethylhexane | Branched | -5460 | More Stable |

| 2,2,3,3-Tetramethylbutane | Highly Branched | -5452 | Most Stable |

Data demonstrates that as branching increases, the heat of combustion decreases, indicating greater thermodynamic stability.[6]

Key Chemical Reactions

Highly branched alkanes undergo several characteristic reactions, primarily under forcing conditions such as high heat, UV light, or in the presence of potent catalysts.

Free-Radical Halogenation

This is a substitution reaction where a hydrogen atom on the alkane is replaced by a halogen atom (Cl or Br). The reaction proceeds via a free-radical chain mechanism.

-

Mechanism:

-

Initiation: The halogen molecule (X₂) is homolytically cleaved by heat or UV light to form two halogen radicals (2 X•).

-

Propagation:

-

The halogen radical abstracts a hydrogen atom from the alkane to form a hydrogen halide (H-X) and an alkyl radical (R•). This is the rate-determining and product-determining step.[9]

-

The alkyl radical then reacts with another halogen molecule (X₂) to form the haloalkane (R-X) and a new halogen radical (X•), which continues the chain.

-

-

Termination: Two radicals combine to end the chain (e.g., X• + X• → X₂ or R• + X• → R-X).

-

-

Regioselectivity: Due to the stability of the intermediate radical, the order of reactivity for hydrogen abstraction is 3° > 2° > 1°.[13][14] For a highly branched alkane like 2-methylpropane, halogenation occurs preferentially at the tertiary carbon.[9][14]

-

Halogen Reactivity vs. Selectivity:

-

Chlorination: Chlorine radicals are highly reactive and less selective. While tertiary hydrogens are favored, significant amounts of primary and secondary substitution products are often formed.[15]

-

Bromination: Bromine radicals are less reactive and therefore much more selective. Bromination of a branched alkane will almost exclusively yield the product of substitution at the most substituted carbon.[15] This difference is explained by the Hammond Postulate; the endergonic hydrogen abstraction by Br• has a late, product-like transition state that is highly sensitive to the stability of the alkyl radical formed.[15]

-

Table 3: Relative Rates of Hydrogen Abstraction by Halogen Radicals (per H atom)

| Radical | Primary (1°) C-H | Secondary (2°) C-H | Tertiary (3°) C-H |

| Chlorine (Cl•) | 1 | ~4.5 | ~6 |

| Bromine (Br•) | 1 | ~82 | ~19,400 |

Data highlights the high selectivity of the bromine radical for tertiary hydrogens.[15]

This diagram illustrates the preferential reaction at a tertiary carbon due to radical stability.

Caption: Preferential pathway in free radical halogenation of a branched alkane.

Combustion and Oxidation

Like all hydrocarbons, branched alkanes undergo combustion in the presence of oxygen to produce carbon dioxide, water, and heat.[16][17]

-

Complete Combustion: CₙH₂ₙ₊₂ + (3n+1)/2 O₂ → nCO₂ + (n+1)H₂O + Heat As noted in Table 2, branched alkanes release slightly less energy than their linear counterparts due to their greater intrinsic stability.[1] This stability is a key reason why highly branched alkanes like isooctane (2,2,4-trimethylpentane) are prized components of gasoline, as they resist premature ignition ("knocking") in high-compression engines.[2][16]

-

Controlled Oxidation: While complete combustion destroys the molecule, controlled oxidation can yield valuable functionalized products like alcohols and ketones. More branched alkanes tend to oxidize faster than linear ones under autooxidation conditions.[18]

Pyrolysis (Cracking)

Pyrolysis is the thermal decomposition of organic compounds at high temperatures in the absence of air.[19][20] In the petroleum industry, this process, known as cracking, is used to break down large, low-value hydrocarbons into smaller, more valuable molecules like those found in gasoline.[19][21][22]

-

Mechanism: Cracking proceeds through a free-radical mechanism involving the cleavage of both C-C and C-H bonds.[19][20]

-

Influence of Branching: The rate of pyrolysis increases with molecular weight and the degree of branching.[19][20][21][22] C-C bonds at tertiary or quaternary centers are generally weaker and their cleavage leads to the formation of more stable secondary or tertiary radicals, thus lowering the overall activation energy for the process.

-

Products: The products are a complex mixture of smaller alkanes and alkenes.[19][20] For example, the cracking of dodecane can yield heptane and pentene, among other products.[19][21]

Carbocation Rearrangements

While not a direct reaction of alkanes, carbocation rearrangements are a fundamental aspect of the reactivity of their derivatives (e.g., haloalkanes, alcohols) and are dictated by branching. These rearrangements occur to transform a less stable carbocation into a more stable one.

-

Mechanism: The most common types are 1,2-hydride shifts and 1,2-alkyl (e.g., methyl) shifts.[7][8] In these processes, a hydride ion (H⁻) or an alkyl group from a carbon adjacent to the carbocation center migrates, with its bonding electron pair, to the positively charged carbon.

-

Driving Force: The energetic driving force is the formation of a more stable carbocation.[23] For instance, a secondary carbocation will rapidly rearrange to an adjacent tertiary carbocation if possible.

This diagram shows the transformation of a less stable secondary carbocation to a more stable tertiary carbocation.

Caption: Rearrangement pathway from a secondary to a more stable tertiary carbocation.

Catalytic C-H Bond Activation

A modern area of research focuses on using transition metal complexes to catalytically activate and functionalize the otherwise inert C-H bonds of alkanes.[1][24][25]

-

Concept: A transition metal center inserts into a C-H bond, cleaving it and forming a metal-carbon and a metal-hydride bond.[24] This organometallic intermediate can then be further functionalized.

-

Selectivity: Unlike radical reactions, the selectivity of C-H activation is highly dependent on the catalyst and ligands. While tertiary C-H bonds are electronically favored for cleavage due to their lower BDE, steric hindrance around the branched center can sometimes lead catalysts to selectively activate less hindered primary or secondary C-H bonds.[26] This provides a powerful, albeit challenging, method for functionalizing alkanes at positions that are inaccessible through traditional radical chemistry.

A simplified representation of a catalytic cycle for alkane functionalization.

Caption: A general catalytic cycle for transition metal-mediated C-H activation.

Experimental Protocols

The following are generalized protocols for key reactions involving branched alkanes. Safety Note: These procedures should only be carried out by trained professionals in a controlled laboratory setting with appropriate personal protective equipment.

Protocol 1: Selective Free-Radical Bromination of 2-Methylpropane

-

Objective: To demonstrate the high regioselectivity of bromination for a tertiary C-H bond.

-

Materials: 2-methylpropane (isobutane), N-Bromosuccinimide (NBS), carbon tetrachloride (CCl₄ - solvent), azobisisobutyronitrile (AIBN - radical initiator), reflux condenser, heating mantle, separatory funnel, drying agent (e.g., MgSO₄).

-

Methodology:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve a known quantity of NBS in CCl₄.

-

Add a catalytic amount of the radical initiator, AIBN.

-

Cool the flask in an ice bath and condense a molar equivalent of 2-methylpropane gas into the solution.

-

Warm the reaction mixture to reflux (approx. 77°C for CCl₄) using a heating mantle. The reaction can also be initiated by irradiation with a UV lamp.

-

Continue reflux for 1-2 hours. The reaction progress can be monitored by observing the consumption of the dense NBS, which is replaced by the less dense succinimide byproduct.

-

After cooling, filter the mixture to remove the succinimide.

-

Wash the filtrate with water and then a dilute sodium bicarbonate solution in a separatory funnel to remove any remaining HBr or unreacted NBS.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by distillation to yield the crude product, 2-bromo-2-methylpropane.

-

Analyze the product by GC-MS or NMR to confirm its identity and assess the regioselectivity of the reaction.

-

Protocol 2: Conceptual Workflow for Catalytic Cracking

-

Objective: To break down a high molecular weight branched alkane into smaller hydrocarbons using a solid acid catalyst.

-

Materials: A high molecular weight branched alkane (e.g., squalane), a solid acid catalyst (e.g., a zeolite like ZSM-5), a high-temperature tube furnace, an inert gas supply (e.g., Nitrogen), a collection system with a cold trap.

-

Methodology:

-

Pack a quartz tube reactor with the zeolite catalyst, held in place by quartz wool plugs.

-

Install the reactor in a tube furnace and purge the system with an inert gas like nitrogen.

-

Heat the furnace to the desired reaction temperature (typically 500-700°C).

-

Using a syringe pump, introduce the liquid branched alkane feedstock into a heated zone at the entrance of the reactor, where it vaporizes and is carried over the catalyst bed by the inert gas flow.

-

The products exiting the reactor are passed through a series of cold traps (e.g., ice bath, dry ice/acetone bath) to condense the liquid and volatile hydrocarbon products.

-

Gaseous products (e.g., methane, ethene) can be collected in a gas bag for analysis.

-

Analyze the liquid and gaseous product fractions using gas chromatography (GC) to determine the distribution of smaller alkanes and alkenes formed.

-

Conclusion and Outlook

The chemistry of highly branched alkanes is a study in contrasts. They possess high thermodynamic stability yet exhibit pronounced kinetic reactivity at tertiary centers under conditions that generate radical or cationic intermediates. This reactivity is governed by the stability of these intermediates, a principle quantified by C-H bond dissociation energies. Reactions such as free-radical halogenation, pyrolysis, and carbocation-mediated processes all exploit the unique electronic nature of the tertiary carbon.

For researchers in drug development, these principles are highly relevant. Incorporating branched alkyl groups, such as a tert-butyl group, can sterically shield a nearby functional group from metabolic enzymes, increasing a drug's half-life. Furthermore, the specific spatial arrangement of branched structures can optimize interactions within a protein's binding pocket.

Future research will continue to focus on the development of highly selective catalysts for C-H activation, which promise to unlock new pathways for converting abundant alkane feedstocks into complex, high-value molecules.[25] These advancements will allow for the precise functionalization of branched alkanes at positions that are difficult to access with current methods, opening new frontiers in both industrial and medicinal chemistry.

References

- 1. Alkane - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Correlation effects on the relative stabilities of alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Topics in Organic Chemistry: Understanding Steric Effects: Impact on Molecular Structure and Reactivity [chemistrywithdrsantosh.com]

- 11. Steric effects - Wikipedia [en.wikipedia.org]

- 12. quora.com [quora.com]

- 13. CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons - Chemistry [wou.edu]

- 14. studysmarter.co.uk [studysmarter.co.uk]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. alevelchemistry.co.uk [alevelchemistry.co.uk]

- 17. Combustion of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 18. studysmarter.co.uk [studysmarter.co.uk]

- 19. byjus.com [byjus.com]

- 20. Pyrolysis of Hydrocarbons Alkanes: Process & Applications [vedantu.com]

- 21. Notes on Pyrolysis of Hydrocarbons Alkanes [unacademy.com]

- 22. All About Pyrolysis of Alkanes [unacademy.com]

- 23. youtube.com [youtube.com]

- 24. Carbon–hydrogen bond activation - Wikipedia [en.wikipedia.org]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Stability of 2,4,5,7-Tetramethyloctane

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4,5,7-Tetramethyloctane is a highly branched aliphatic hydrocarbon, an isomer of dodecane (C₁₂H₂₆). As a member of the isoparaffin family, it is characterized by a high degree of saturation and the presence of multiple methyl groups along its carbon backbone. These structural features impart a high degree of chemical inertness and thermal stability, making it and similar isoparaffins valuable as non-reactive solvents, lubricants, and formulation excipients in various industries, including pharmaceuticals and drug development. Understanding the stability of such molecules under different environmental and chemical stresses is crucial for predicting their performance, shelf-life, and compatibility with other substances.

General Stability Profile

Alkanes, in general, are recognized for their low reactivity. This is attributed to the strength and non-polarity of their carbon-carbon and carbon-hydrogen single bonds.[1][2][3] Branched alkanes, such as this compound, are thermodynamically more stable than their linear isomers.[4][5][6][7] This enhanced stability is a result of a more compact molecular structure and favorable electronic effects.[7] Consequently, isoparaffins exhibit exceptional resistance to chemical attack and thermal degradation under typical storage and use conditions.[8][9][10]

Stability Under Different Conditions

The stability of this compound can be considered under three primary conditions: thermal, oxidative, and chemical stress.

Thermal Stability

Highly branched alkanes are expected to exhibit high thermal stability. Decomposition, primarily through cracking (pyrolysis), requires significant energy input in the form of high temperatures to break the strong C-C and C-H bonds.[3][11] The onset of thermal decomposition for a C12 isoparaffin is typically at elevated temperatures.

Table 1: Expected Thermal Stability Data for this compound

| Parameter | Expected Value/Observation | Conditions |

| Onset of Decomposition (Tonset) | > 200 °C | Inert Atmosphere (e.g., Nitrogen) |

| Decomposition Products | Smaller alkanes and alkenes | High Temperature Pyrolysis |

Oxidative Stability

While alkanes are generally resistant to oxidation at ambient temperatures, they can be oxidized at elevated temperatures in the presence of oxygen. The presence of tertiary carbons in branched alkanes can be potential sites for initial oxidative attack. However, synthetic isoparaffins are generally manufactured to have high purity and are often formulated with antioxidants to further enhance their oxidative stability.

Table 2: Expected Oxidative Stability Data for this compound

| Parameter | Expected Outcome | Conditions |

| Induction Period | Long | Accelerated oxidation test (e.g., ASTM D2274) |

| Formation of Insolubles/Acids | Minimal | Prolonged exposure to oxygen at elevated temperatures |

Chemical Stability

Due to their non-polar nature and the strength of their covalent bonds, alkanes are highly resistant to attack by most chemical reagents, including acids, bases, and common oxidizing and reducing agents at ambient temperatures.[1][2][3] This makes them excellent non-reactive media for various applications.

Table 3: Expected Chemical Resistance of this compound

| Chemical Class | Expected Reactivity | Conditions |

| Strong Acids (e.g., H₂SO₄, HCl) | Inert | Ambient Temperature |

| Strong Bases (e.g., NaOH, KOH) | Inert | Ambient Temperature |

| Common Oxidizing Agents | Inert | Ambient Temperature |

| Common Reducing Agents | Inert | Ambient Temperature |

Potential Degradation Pathways

Under forcing conditions, such as high temperatures or in biological systems, the degradation of branched alkanes can proceed through several pathways. The primary aerobic biodegradation pathway involves the oxidation of a terminal methyl group or a subterminal carbon.

Caption: Aerobic degradation pathways of a branched alkane.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of a compound like this compound.

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the substance.

Apparatus: Thermogravimetric Analyzer.

Procedure:

-

Calibrate the TGA instrument for temperature and mass.

-

Place a 5-10 mg sample of this compound into a clean, tared TGA pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

-

Continuously record the sample mass as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

Caption: Workflow for Thermal Stability Analysis using TGA.

Oxidative Stability Assessment (Adapted from ASTM D2274)

Objective: To estimate the inherent stability of the substance under accelerated oxidizing conditions.

Apparatus: Oxidation cell, heating bath, oxygen delivery tube, condenser, filter assembly.

Procedure:

-

Filter a 350 mL sample of this compound through a membrane filter to remove any particulate matter.

-

Place the filtered sample into a clean oxidation cell.

-

Immerse the cell in a heating bath maintained at 95 °C.

-

Bubble oxygen through the sample at a rate of 3 L/h.

-

Continue the oxidation for a specified period (e.g., 16 hours or longer).

-

After the aging period, cool the sample and filter it through a pre-weighed filter membrane to collect any insoluble material.

-

Wash the filter with a suitable solvent (e.g., heptane) to remove any remaining oil.

-

Dry the filter in an oven and weigh it to determine the mass of filterable insolubles.

-

Rinse the oxidation cell and oxygen delivery tube with the solvent to collect any adherent insolubles, evaporate the solvent, and weigh the residue.

-

The total amount of insolubles is a measure of the oxidative instability.

Chemical Resistance Test

Objective: To evaluate the stability of the substance in the presence of various chemical reagents.

Apparatus: Glass vials with chemically resistant caps, analytical balance, GC-MS or other suitable analytical instrument.

Procedure:

-

Place a known amount (e.g., 10 mL) of this compound into separate, labeled glass vials.

-

To each vial, add a specific chemical reagent (e.g., 1 mL of concentrated sulfuric acid, 1 mL of 50% sodium hydroxide solution). Include a control vial with only the test substance.

-

Seal the vials and store them at a controlled temperature (e.g., ambient or 40 °C) for an extended period (e.g., 4 weeks).

-

Periodically (e.g., weekly), visually inspect the samples for any changes in color, phase separation, or formation of precipitates.

-

At the end of the test period, analyze the this compound layer using a suitable analytical technique (e.g., GC-MS) to identify any degradation products and to quantify the remaining amount of the parent compound.

Conclusion

This compound, as a representative highly branched isoparaffin, is expected to demonstrate a high degree of stability under a wide range of conditions. Its inherent chemical inertness and thermal robustness make it a suitable candidate for applications requiring a non-reactive and stable liquid medium. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of its stability, ensuring its appropriate use in research, development, and manufacturing processes.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons - Chemistry [wou.edu]

- 3. scienceskool.co.uk [scienceskool.co.uk]

- 4. Alkane - Wikipedia [en.wikipedia.org]

- 5. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. quora.com [quora.com]

- 8. renkertoil.com [renkertoil.com]

- 9. Synthetic isoparaffins | ExxonMobil Product Solutions [exxonmobilchemical.com]

- 10. Isoparaffins - synthetic hydrocarbon solvents | Shell Global [shell.com]

- 11. cbseacademic.nic.in [cbseacademic.nic.in]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,4,5,7-Tetramethyloctane via Grignard Reaction

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,4,5,7-tetramethyloctane, a highly branched alkane, utilizing a Grignard reaction-based coupling strategy. The synthesis is designed for researchers and professionals in organic chemistry and drug development. The described methodology involves a three-step sequence: (1) anti-Markovnikov hydrobromination of 2,4-dimethyl-1-pentene to produce 1-bromo-2,4-dimethylpentane, (2) formation of the corresponding Grignard reagent, 2,4-dimethylpentylmagnesium bromide, and (3) a cobalt-catalyzed homocoupling of the Grignard reagent with the parent alkyl bromide. This protocol offers a reliable pathway to construct sterically hindered alkanes.

Introduction

This compound is a saturated hydrocarbon with a highly branched structure. Such molecules are of interest in various fields, including as calibration standards in analytical chemistry, as components in fuel and lubricant studies, and as building blocks in the synthesis of more complex molecules. The synthesis of sterically hindered alkanes often presents challenges due to the low reactivity of hindered reaction centers.

The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds.[1][2] While traditionally used for the synthesis of alcohols from carbonyl compounds, Grignard reagents can also participate in coupling reactions with alkyl halides to form alkanes. For sterically hindered substrates, transition metal catalysts are often employed to facilitate the reaction and improve yields.[3][4] This protocol details a robust method for the synthesis of this compound through a cobalt-catalyzed Grignard coupling reaction.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through the following three-stage process:

Caption: Overall synthetic route for this compound.

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. Grignard reagents are highly reactive with water and protic solvents and must be handled under anhydrous conditions. Diethyl ether is extremely flammable.

Step 1: Synthesis of 1-Bromo-2,4-dimethylpentane

This procedure utilizes an anti-Markovnikov hydrobromination of 2,4-dimethyl-1-pentene. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of hydrogen bromide.[5][6]

-

Materials:

-

2,4-Dimethyl-1-pentene

-

Hydrogen bromide (HBr) solution in acetic acid or as a gas

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

-

Protocol:

-

Set up a round-bottom flask with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

To the flask, add 2,4-dimethyl-1-pentene and a catalytic amount of AIBN (approximately 1-2 mol%).

-

Cool the flask in an ice bath.

-

Slowly add a solution of hydrogen bromide in a non-polar solvent or bubble HBr gas through the solution while stirring vigorously. Maintain the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-bromo-2,4-dimethylpentane.

-

Purify the product by vacuum distillation.

-

Step 2: Preparation of 2,4-Dimethylpentylmagnesium Bromide

This protocol describes the formation of the Grignard reagent from 1-bromo-2,4-dimethylpentane. Strict anhydrous conditions are crucial for the success of this reaction.[7][8]

-

Materials:

-

1-Bromo-2,4-dimethylpentane

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

A small crystal of iodine (as an initiator)

-

-

Protocol:

-

Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Place magnesium turnings in the flask.

-

Add a small crystal of iodine to the flask.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of 1-bromo-2,4-dimethylpentane in anhydrous diethyl ether.

-

Add a small portion of the alkyl bromide solution to the magnesium. The reaction should initiate, as indicated by a slight warming and the disappearance of the iodine color. If the reaction does not start, gentle heating may be applied.

-

Once the reaction has initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

-

The resulting grey-to-brown solution is the Grignard reagent, 2,4-dimethylpentylmagnesium bromide, which should be used immediately in the next step.

-

Step 3: Synthesis of this compound

This final step involves the cobalt-catalyzed coupling of the Grignard reagent with 1-bromo-2,4-dimethylpentane.[1][3]

-

Materials:

-

2,4-Dimethylpentylmagnesium bromide solution (from Step 2)

-

1-Bromo-2,4-dimethylpentane

-

Anhydrous cobalt(II) chloride (CoCl₂)

-

Anhydrous diethyl ether or THF

-

Dilute hydrochloric acid (e.g., 1 M HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Protocol:

-

In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a solution of 1-bromo-2,4-dimethylpentane and a catalytic amount of anhydrous cobalt(II) chloride (approximately 2-5 mol%) in anhydrous diethyl ether.

-

Cool this solution in an ice-salt bath to -10 °C.

-

Slowly add the prepared Grignard reagent solution from Step 2 to the cooled alkyl bromide solution via a cannula or dropping funnel with vigorous stirring.

-

Maintain the reaction temperature below 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by GC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude this compound by vacuum distillation.

-

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Step 1: Hydrobromination | Step 2: Grignard Formation | Step 3: Coupling Reaction |

| Starting Material | 2,4-Dimethyl-1-pentene | 1-Bromo-2,4-dimethylpentane | 2,4-Dimethylpentylmagnesium bromide & 1-Bromo-2,4-dimethylpentane |

| Reagent Quantities | Alkene (1.0 eq), HBr (1.1 eq), AIBN (0.02 eq) | Alkyl Bromide (1.0 eq), Mg (1.2 eq) | Grignard (1.0 eq), Alkyl Bromide (1.0 eq), CoCl₂ (0.05 eq) |

| Solvent | Diethyl Ether | Diethyl Ether or THF | Diethyl Ether or THF |

| Reaction Temperature | 0 °C to Room Temp. | Room Temp. to Reflux | -10 °C to Room Temp. |

| Reaction Time | 12-24 hours | 1-2 hours | 12-24 hours |

| Product | 1-Bromo-2,4-dimethylpentane | 2,4-Dimethylpentylmagnesium bromide | This compound |

| Typical Yield | 70-85% | 80-95% | 50-70% |

Visualizations

Experimental Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. byjus.com [byjus.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cobalt-Catalyzed Cross-Couplings between Alkyl Halides and Grignard Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. One moment, please... [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. adichemistry.com [adichemistry.com]

Application Notes and Protocols for the Purification of 2,4,5,7-Tetramethyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5,7-Tetramethyloctane is a highly branched aliphatic hydrocarbon. As with many complex organic molecules, its synthesis can result in a mixture of structurally similar isomers and other impurities. The presence of these impurities can significantly impact the material's physical, chemical, and biological properties, making high-purity samples essential for reliable research and development. This document provides detailed application notes and protocols for the purification of this compound, focusing on fractional distillation, preparative gas chromatography (GC), and adsorption chromatography.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of this compound and its potential impurities is fundamental to developing effective purification strategies. The primary impurities are likely to be other C12H26 isomers formed during synthesis.

Synthesis of this compound and Potential Impurities:

The synthesis of highly branched alkanes like this compound often involves dimerization or alkylation reactions of smaller hydrocarbons. For instance, the dimerization of isobutylene followed by hydrogenation can yield various isomers of dodecane. Common synthesis byproducts can include other tetramethyloctane isomers, as well as isomers of dimethyl decane and trimethyl nonane, and unreacted starting materials.

Physicochemical Data of this compound and Potential Isomeric Impurities:

The separation of these compounds relies on exploiting the differences in their physical properties, primarily their boiling points and polarity.

| Compound | Molecular Formula | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | C12H26 | 2217-17-6 | 170.33 | 209 [1] |

| n-Dodecane | C12H26 | 112-40-3 | 170.33 | 216.3 |

| 2,2,7,7-Tetramethyloctane | C12H26 | 1071-31-4 | 170.34 | 184.7[2] |

| 2,2,4,4-Tetramethyloctane | C12H26 | 62183-79-3 | 170.33 | 191.8[1] |

| 2,3,4,7-Tetramethyloctane | C12H26 | 62199-29-5 | 170.33 | Not readily available |

| 3,3,6,6-Tetramethyloctane | C12H26 | 62199-46-6 | 170.33 | Not readily available |

Note: Boiling points can vary slightly with atmospheric pressure. Data for all isomers is not always readily available.

Purification Techniques

Based on the physicochemical properties, the following purification techniques are recommended. The choice of method will depend on the scale of the purification, the desired purity level, and the nature of the impurities.

Fractional Distillation

Fractional distillation is a suitable technique for separating compounds with different boiling points.[3][4][5][6] Given the boiling point of this compound (209 °C) and the different boiling points of its isomers, this method can be effective for initial, large-scale purification.[1] The efficiency of the separation is dependent on the number of theoretical plates in the distillation column. For isomers with close boiling points, a column with a high number of theoretical plates is required.[7]

Experimental Protocol: Fractional Distillation

Objective: To separate this compound from isomers with significantly different boiling points.

Materials:

-

Crude this compound mixture

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux, packed column)

-

Distillation head with condenser and thermometer

-

Receiving flasks

-

Heating mantle with stirrer

-

Boiling chips or magnetic stir bar

-

Vacuum source (for vacuum distillation if required)

-

Insulating material (e.g., glass wool, aluminum foil)

Procedure:

-

Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

-

Charging the Flask: Add the crude this compound mixture and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

-

Distillation:

-

Begin heating the flask gently with the heating mantle.

-

Observe the temperature as the vapor rises through the fractionating column.

-

Collect the initial fraction (forerun), which will contain lower-boiling impurities.

-

As the temperature stabilizes near the boiling point of an expected component, collect the fraction in a clean, pre-weighed receiving flask.

-

Carefully monitor the temperature. A sharp increase in temperature indicates that a higher-boiling impurity is beginning to distill.

-

Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound (around 209 °C at atmospheric pressure).

-

For high-boiling isomers, vacuum distillation may be necessary to prevent thermal degradation. If so, apply a vacuum and adjust the heating to maintain a steady distillation rate at a lower temperature.

-

-

Analysis: Analyze the collected fractions using Gas Chromatography (GC) to determine their purity.

Workflow for Fractional Distillation:

Caption: Workflow for the purification of this compound by fractional distillation.

Preparative Gas Chromatography (pGC)

For achieving very high purity or for separating isomers with very close boiling points, preparative gas chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a mobile gas phase and a stationary liquid or solid phase in a column.

Experimental Protocol: Preparative Gas Chromatography

Objective: To isolate high-purity this compound from its isomers.

Materials and Instrumentation:

-

Preparative Gas Chromatograph equipped with a fraction collector.

-

GC column suitable for hydrocarbon separation (e.g., non-polar columns like DB-1, DB-5, or OV-101, or a more polar column for specific isomer separations).

-

High-purity carrier gas (e.g., Helium, Nitrogen).

-

Sample dissolved in a volatile solvent (e.g., pentane, hexane).

-

Collection vials.

Procedure:

-

Method Development (Analytical Scale):

-

Initially, develop an analytical GC method to achieve baseline separation of this compound from its impurities.

-

Optimize the temperature program (initial temperature, ramp rate, final temperature), carrier gas flow rate, and injection volume. Non-polar columns are a good starting point for separating alkanes based on boiling points.

-

-

Scaling to Preparative GC:

-

Transfer the optimized method to the preparative GC system. The column dimensions (length and internal diameter) will be larger to accommodate larger sample volumes.

-

Adjust the flow rates and temperature program as necessary for the larger column.

-

-

Sample Injection and Fraction Collection:

-

Inject the partially purified this compound sample.

-

Monitor the chromatogram in real-time.

-

Set the fraction collector to collect the eluent at the retention time corresponding to the this compound peak.

-